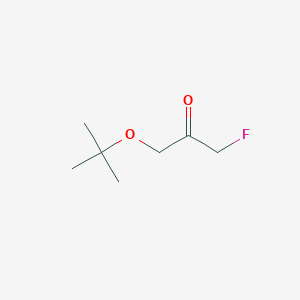











|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH:7]([OH:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].[Br-].[K+].Cl[O-].[Na+]>S(=O)(O)[O-].[Na+].O.ClCCl>[C:1]([O:5][CH2:6][C:7](=[O:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6,7.8|
|


|
Name
|
|
|
Quantity
|
141 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OCC(CF)O
|
|
Name
|
|
|
Quantity
|
30.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
10.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
609.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.71 mL
|
|
Type
|
catalyst
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while vigorously stirring whereupon the internal temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer
|
|
Type
|
ADDITION
|
|
Details
|
712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added
|
|
Type
|
CUSTOM
|
|
Details
|
transiently rose to 15° C
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 350 mL dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 400 mL brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OCC(CF)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130.02 g | |
| YIELD: PERCENTYIELD | 93.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |